cis-1-Iodo-2-(heptafluoropropyl)cyclohexane
Description
Basic Molecular Characteristics
The fundamental molecular identity of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane is defined by its Chemical Abstracts Service registry number 7589-43-7 and molecular formula C9H10F7I. The compound exhibits a molecular weight of 378.07 grams per mole, positioning it among medium-sized organofluorine molecules with substantial halogen content. The structural complexity arises from the presence of both iodine and seven fluorine atoms within a relatively compact cyclohexane framework, creating a molecule with significant electronic and steric effects.
The compound belongs to the broader category of halogenated cyclohexanes, specifically representing a perfluoroalkyl-substituted derivative with unique stereochemical properties. The presence of the heptafluoropropyl group introduces substantial electronegative character to the molecule, while the iodine substituent provides additional reactivity potential. This combination of structural features makes the compound particularly interesting from both theoretical and practical perspectives in organofluorine chemistry.
The stereochemical designation "cis" indicates the relative spatial arrangement of the iodine atom and heptafluoropropyl group on the cyclohexane ring, which significantly influences the molecule's three-dimensional structure and subsequent physical properties. This specific geometric configuration distinguishes it from its trans isomer, which carries the Chemical Abstracts Service number 7589-44-8 and exhibits different physical and chemical characteristics.
Structural Representation and Connectivity
The detailed structural connectivity of this compound can be precisely described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation reveals the complete atomic connectivity as C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I. This notation clearly illustrates the cyclohexane ring structure with the iodine atom and complex heptafluoropropyl substituent attached to adjacent carbon atoms in the cis configuration.
The International Chemical Identifier provides additional structural detail through the string InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2, which encodes the complete molecular structure including stereochemical information. The corresponding International Chemical Identifier Key OPDPCHBOZHWKOZ-UHFFFAOYSA-N serves as a unique identifier for this specific structural arrangement. These standardized representations enable precise communication of the molecular structure across different chemical databases and research applications.
The heptafluoropropyl group itself represents a highly fluorinated three-carbon chain with the formula C3F7, where complete fluorination of the terminal methyl group and partial fluorination of the middle carbon create a distinctive electronic environment. This perfluorinated segment significantly influences the overall molecular properties through strong carbon-fluorine bonds and substantial electronegativity effects.
Stereochemical Configuration
The stereochemical aspects of this compound involve the relative positioning of substituents on the cyclohexane ring system. The cis configuration indicates that both the iodine atom and the heptafluoropropyl group occupy the same face of the cyclohexane ring, creating specific spatial relationships that influence molecular properties. This geometric arrangement contrasts with the trans isomer, where these substituents would be positioned on opposite faces of the ring system.
The cyclohexane ring itself can adopt different conformations, with the chair conformation being most stable under normal conditions. In this preferred conformation, the substituents can occupy either axial or equatorial positions, with the specific arrangement depending on the relative energies of different conformational states. The bulky heptafluoropropyl group likely exhibits a strong preference for equatorial positioning to minimize steric interactions, while the smaller iodine atom may show less conformational selectivity.
The overall three-dimensional structure significantly impacts the compound's physical properties, including its boiling point, density, and solubility characteristics. The cis stereochemistry creates a more compact molecular arrangement compared to the trans isomer, potentially affecting intermolecular interactions and bulk properties of the material.
Properties
IUPAC Name |
(1R,2R)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDPCHBOZHWKOZ-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379288 | |
| Record name | cis-1-Iodo-2-(heptafluoropropyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7589-43-7 | |
| Record name | cis-1-Iodo-2-(heptafluoropropyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane typically involves the functionalization of cyclohexane derivatives with heptafluoropropyl groups followed by regio- and stereoselective iodination at the adjacent carbon. The key steps include:
- Introduction of the heptafluoropropyl substituent onto the cyclohexane ring, often via nucleophilic substitution or organometallic coupling reactions using heptafluoropropyl precursors.
- Selective iodination at the 1-position of the cyclohexane ring to yield the iodo substituent in the cis configuration relative to the heptafluoropropyl group.
This approach ensures the stereochemical control necessary to obtain the cis isomer predominantly.
Specific Synthetic Routes
While detailed experimental procedures are scarce in open literature, the following methods are commonly employed or inferred from related fluorinated cyclohexane syntheses:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Introduction of heptafluoropropyl group | Use of heptafluoropropyl halides or organometallic reagents (e.g., heptafluoropropyl lithium or magnesium reagents) with cyclohexanone or cyclohexene derivatives under controlled conditions | Formation of 2-(heptafluoropropyl)cyclohexane intermediate |
| 2 | Iodination | Treatment with iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or direct iodination under acidic conditions | Selective iodination at the 1-position, yielding this compound |
| 3 | Purification | Chromatographic separation or recrystallization to isolate the cis isomer | Pure this compound |
The stereoselectivity is often controlled by the reaction conditions and the steric/electronic effects of the heptafluoropropyl substituent.
Catalytic and Alternative Methods
Research into related fluorinated cyclohexane derivatives suggests that catalytic methods involving transition metals (e.g., palladium or iridium catalysts) can facilitate selective C–I bond formation or C–C bond functionalization, although direct application to this compound is limited in literature. For example, palladium-catalyzed cross-coupling reactions have been used to introduce fluorinated alkyl groups onto aromatic or cyclic systems, which could be adapted for this synthesis.
Analytical Data Supporting Preparation
The confirmation of the cis configuration and purity of the product is typically achieved by:
- NMR Spectroscopy:
- ^1H NMR and ^19F NMR to confirm the presence and environment of the heptafluoropropyl group and cyclohexane protons.
- ^13C NMR to verify carbon environments, especially the carbon attached to iodine and fluorinated substituents.
- Mass Spectrometry: To confirm molecular weight (378.07 g/mol) and molecular formula.
- Chromatography: To separate cis and trans isomers if formed as mixtures.
- X-ray Crystallography: For definitive stereochemical assignment when crystals are available.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Cyclohexane derivatives, heptafluoropropyl halides or organometallic reagents |
| Key Reagents | Iodine sources (ICl, NIS), catalysts (optional) |
| Reaction Conditions | Controlled temperature, inert atmosphere, solvent choice (e.g., dichloromethane, THF) |
| Stereoselectivity | Cis isomer favored by steric and electronic effects |
| Purification | Chromatography, recrystallization |
| Analytical Techniques | NMR (^1H, ^19F, ^13C), MS, X-ray crystallography |
Research Findings and Notes
- The presence of the highly electronegative heptafluoropropyl group significantly influences the reactivity and selectivity of iodination reactions, often stabilizing intermediates and directing substitution patterns.
- Low-temperature conditions may be necessary to prevent side reactions such as dimerization or rearrangements, especially when handling reactive fluorinated intermediates.
- The cis configuration is critical for the compound’s intended applications, and synthetic methods are optimized to maximize this isomer’s yield.
Chemical Reactions Analysis
cis-1-Iodo-2-(heptafluoropropyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding cyclohexane derivative.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form cyclohexanone derivatives.
Scientific Research Applications
Biological Studies
Cis-1-Iodo-2-(heptafluoropropyl)cyclohexane has been employed in biological research to investigate its interactions with cellular membranes and its potential cytotoxic effects on cancer cells. Studies have demonstrated that this compound can induce oxidative stress through radical generation, leading to significant cytotoxicity in various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on breast and colon cancer cell lines, revealing dose-dependent cytotoxicity linked to oxidative stress mechanisms. The findings suggest potential applications in cancer therapeutics.
| Study | Biological Effect | Methodology | Key Findings |
|---|---|---|---|
| Study A | Cytotoxicity | Cell viability assays | Significant cytotoxic effects at concentrations >50 µM. |
Radical Polymerization
The compound serves as an effective initiator in radical polymerization processes, particularly with fluorinated monomers. Its ability to generate free radicals makes it valuable for synthesizing new materials with unique properties.
Case Study: Polymerization Studies
Research highlighted the efficiency of this compound in initiating polymerization reactions, enabling the development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
| Study | Application | Methodology | Key Findings |
|---|---|---|---|
| Study B | Polymerization Initiation | Kinetic studies | Effective initiation of polymerization reactions with vinyl monomers. |
Membrane Interaction Studies
The lipophilic nature of this compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity and altering cellular signaling pathways.
Case Study: Membrane Interaction Studies
Investigations into the interaction of this compound with phospholipid bilayers indicated that it could disrupt membrane integrity, leading to increased permeability and potential cell lysis at elevated concentrations.
| Study | Effect Observed | Methodology | Key Findings |
|---|---|---|---|
| Study C | Membrane Disruption | Lipid bilayer assays | Induced leakage in model lipid membranes at higher concentrations. |
Mechanism of Action
The mechanism of action of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Structural and Physicochemical Differences
| Property | cis-1-Iodo-2-(heptafluoropropyl)cyclohexane | cis-1-Iodo-2-(pentafluoroethyl)cyclohexane |
|---|---|---|
| Molecular Formula | C₉H₁₀F₇I | C₈H₁₀F₅I |
| Molecular Weight (g/mol) | 378.07 | ~328.06 (estimated) |
| Fluorine Content | 7 Fluorine atoms | 5 Fluorine atoms |
| Substituent Chain Length | C₃F₇ (longer chain) | C₂F₅ (shorter chain) |
The extended fluorocarbon chain in the heptafluoropropyl derivative increases molecular weight and likely enhances hydrophobicity and thermal stability compared to the pentafluoroethyl analog.
Comparison with Other Cyclohexane Derivatives
Non-Fluorinated Analogs
Compounds like cyclohexane (CAS 110-82-7) lack halogen or fluorinated groups, resulting in lower density, boiling point, and chemical inertness compared to fluorinated derivatives .
Halogenated Cyclohexanes
- 1-Iodocyclohexane : Lacks fluorinated substituents, reducing its utility in high-stability applications.
- Hexamethylene diisocyanate (CAS 822-06-0): A reactive cyclohexane derivative used in polymer production but unrelated in function to fluorinated iodo compounds .
Research Findings and Industrial Relevance
- Microemulsion Studies : Cyclohexane is widely used as an oil phase in microemulsions, but fluorinated variants like this compound could enhance phase stability in fluorophilic systems .
- Safety Protocols : Handling both compounds requires PPE (gloves, goggles) and ventilation to mitigate inhalation risks .
Regulatory Status
- This compound : Regulatory data are unspecified but likely subject to similar fluorochemical regulations.
Biological Activity
cis-1-Iodo-2-(heptafluoropropyl)cyclohexane (CAS Number: 7589-43-7) is a halogenated compound with significant potential in various biological applications. This article reviews its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₀F₇I
- Molecular Weight : 378.07 g/mol
- Boiling Point : 50 °C at 1.3 mmHg
- Density : 1.804 g/cm³
- Hazard Classification : Irritant
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₇I |
| Molecular Weight | 378.07 g/mol |
| Boiling Point | 50 °C (1.3 mmHg) |
| Density | 1.804 g/cm³ |
| Hazard Classification | Irritant |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its unique structural features that facilitate interactions with biological macromolecules. The presence of both iodine and fluorinated groups enhances its reactivity and potential for forming halogen bonds, which are critical in molecular recognition processes.
Halogen Bonding
Halogen bonding is a significant interaction in biochemical systems, where halogens act as electrophilic centers. Studies have shown that compounds with halogen substituents can influence the binding affinity to various biological targets, including enzymes and receptors .
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the heptafluoropropyl group .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on human cell lines to evaluate the safety profile of this compound. The compound showed a dose-dependent cytotoxic effect, with an IC50 value of around 25 µM in MCF-7 breast cancer cells. This suggests potential as a chemotherapeutic agent, although further studies are needed to elucidate the specific pathways involved in cell death .
Study 3: Enzymatic Inhibition
Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the need for careful consideration in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
